3-(methylsulfanyl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Monoamine Transporter Dopamine Transporter (DAT) Structure-Activity Relationship (SAR)

Medicinal chemistry programs require conformationally rigid scaffolds with precise electronic modulation to advance monoamine transporter ligands. This 8-azabicyclo[3.2.1]octane derivative delivers that specificity. • **Differentiation**: The meta-trifluoromethylbenzoyl group vs. ortho/para isomers enables SAR correlation for DAT binding selectivity and metabolic stability (predicted t1/2 data via microsomal assays). • **Supply**: Standard research quantities available. Ideal for head-to-head PK/PD comparison with 2-CF3 and 4-CF3 analogs (CAS 1788773-89-6, etc.).

Molecular Formula C16H18F3NOS
Molecular Weight 329.38
CAS No. 1788533-50-5
Cat. No. B2900414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
CAS1788533-50-5
Molecular FormulaC16H18F3NOS
Molecular Weight329.38
Structural Identifiers
SMILESCSC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H18F3NOS/c1-22-14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3
InChIKeyBKKVXMZECTVOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfanyl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: Physicochemical & Scaffold Profile


This compound is a functionalized 8-azabicyclo[3.2.1]octane (nortropane) derivative featuring a 3-methylsulfanyl substituent and an N-benzoyl group bearing a meta-trifluoromethyl moiety. The bicyclic tropane core provides conformational rigidity, while the 3-(trifluoromethyl)benzoyl group enhances lipophilicity and metabolic stability relative to unsubstituted benzoyl analogs . Its molecular formula is C16H18F3NOS (MW 329.38 g/mol) , positioning it within the chemical space of monoaminergic transporter ligands and synthetic cannabinoid receptor modulators.

1
Conformationally constrained tropane scaffold for monoamine transporter studies
2
3-Methylsulfanyl group reported to support metabolic stability screening
3
meta-Trifluoromethylbenzoyl moiety for DAT target-engagement assay context

3-(Methylsulfanyl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: Close Analog SAR Limitations


Generic substitution is precluded by the precise interplay between the 3-methylsulfanyl group and the meta-trifluoromethylbenzoyl moiety. The electron-withdrawing trifluoromethyl group in the meta-position distinctly modulates the benzoyl group's electronic character and metabolic liability compared to para- or ortho-substituted isomers, or analogs with alternative substituents like halogens or methoxy groups . As demonstrated by the structural diversity within this chemical class, even a positional shift from the 3- to the 2-trifluoromethyl isomer (CAS 1788773-89-6) is expected to alter target binding, as the tropane core's N-benzoyl group orientation is critical for pharmacophore recognition [1].

Target
meta-CF3 benzoyl
Analog
ortho- or para-CF3 isomer
Risk
Positional isomer may shift target binding and lipophilicity profile
Target
3-Methylsulfanyl
Analog
3-Hydroxy or 3-oxo tropane
Risk
Oxidative metabolic profile may differ; class-level inference suggests reduced half-life
Target
meta-CF3 + Methylsulfanyl
Analog
Unsubstituted benzoyl analog
Risk
Lacks critical pharmacophore; DAT affinity context likely not transferable

3-(Methylsulfanyl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: Quantitative Differentiation vs. Analogs


DAT Binding Affinity: Predicted vs. Unsubstituted Benzoyl Analog

While direct experimental binding data for this specific compound is not publicly available, its design is directly informed by a well-established SAR for 8-azabicyclo[3.2.1]octane monoamine transporter inhibitors. The foundational patent US6150376 demonstrates that for this scaffold, a meta-trifluoromethyl substituent on the N-benzoyl group significantly enhances binding affinity for the dopamine transporter (DAT) compared to an unsubstituted benzoyl group [1]. Metadata from chemical databases further indicate that the combination of the 3-methylsulfanyl group and the 3-trifluoromethylbenzoyl moiety is specifically designed as a CNS-targeting pharmacophore .

DAT Binding Affinity
Class-level inference
Estimated >10-fold improvement vs. unsubstituted benzoyl
Supports DAT target-engagement assay review
Inferred from SAR; direct experimental Ki not available for this compound
Monoamine Transporter Dopamine Transporter (DAT) Structure-Activity Relationship (SAR) Tropane-based ligands

Lipophilicity & BBB Penetration: meta-CF3 vs. ortho/para Isomers

The meta-trifluoromethyl substitution pattern on the N-benzoyl group yields a distinct lipophilicity profile compared to its ortho- and para- isomers. While experimental logP values are not published for the pure compounds, the meta-substituted isomer is calculated to possess an optimal logP range (approx. 3.5-4.0) for CNS penetration, avoiding the excessive lipophilicity often seen with para-substitution, which can lead to higher non-specific binding . The 2-trifluoromethyl analog (CAS 1788773-89-6) is described as having a unique steric and electronic profile that may reduce target affinity due to steric clash at the active site, unlike the 3-substituted isomer .

Lipophilicity (clogP)
Data to verify
clogP ≈ 3.8 (intermediate range)
May support CNS penetration screening context
In silico prediction; no experimental logP data for comparison
Lipophilicity (LogP) Blood-Brain Barrier (BBB) Permeability CNS Drug Design Isomeric Differentiation

Metabolic Stability: 3-Methylsulfanyl vs. 3-Hydroxy/Oxo Tropane

The 3-methylsulfanyl substituent is strategically chosen over a hydroxyl or carbonyl group to mitigate phase I oxidative metabolism at the tropane core. The thioether moiety is chemically more stable than an alcohol towards oxidation under physiological conditions, potentially reducing first-pass metabolism. In a general class context, tropane derivatives with a 3-sulfanyl substituent have demonstrated improved metabolic stability in liver microsome assays compared to hydroxylated analogs, often showing a >2-fold increase in half-life [1]. This design rationale positions the target compound as a more suitable candidate for in vivo pharmacological studies requiring sustained exposure.

Metabolic Stability
Class-level inference
Estimated >2-fold t1/2 increase vs. 3-hydroxy analog
Supports metabolic stability endpoint review
Inferred from thioether class; direct microsomal data required for confirmation
Metabolic Stability Cytochrome P450 (CYP) Oxidative Metabolism Tropane Scaffold

Singlet Oxygen Quantum Yield for Photodynamic Therapy

While the primary biological target is central, the presence of a thioether group in the molecule introduces a potential secondary application. Thioether-containing aromatic compounds can act as photosensitizers. Recent research has shown that methylsulfanyl-substituted aromatic compounds can generate singlet oxygen with quantum yields (ΦΔ) between 0.1 and 0.3, which is applicable for PDT. The target compound, with its benzoyl chromophore and methylsulfanyl substituent, is hypothesized to exhibit a comparable ΦΔ, differentiating it from non-sulfur-containing analogs .

Singlet Oxygen Yield
Class-level inference
Predicted ΦΔ ≈ 0.15–0.25
Supports photosensitizer application review context
Inferred from thioether-benzoyl chromophore class; direct measurement needed
Photodynamic Therapy (PDT) Singlet Oxygen Quantum Yield (ΦΔ) Photosensitizer Thioether-containing compounds

3-(Methylsulfanyl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: Procurement & Application Scenarios


Selective DAT Inhibitor SAR Program

This compound serves as an ideal starting scaffold for a medicinal chemistry campaign focused on developing selective DAT inhibitors for conditions like ADHD or cocaine addiction. Its predicted high affinity for DAT, inferred from the well-documented SAR of 8-azabicyclo[3.2.1]octane derivatives, makes it a superior core compared to unsubstituted or para-substituted analogs [1]. By procuring this specific compound, researchers can directly evaluate the meta-CF3-benzoyl pharmacophore's impact on binding selectivity and functional activity at monoamine transporters, avoiding the synthesis and interpretation delays associated with an inactive or poorly binding baseline compound.

Lipophilicity & CNS Distribution Study

The calculated intermediate logP of the meta-CF3 isomer provides a valuable tool for studying the relationship between lipophilicity, brain penetration, and non-specific tissue binding. Procuring this compound alongside its 2-CF3 and 4-CF3 analogs allows for a comparative pharmacokinetic study to isolate the effect of the substitution pattern on the volume of distribution and free brain fraction . This application is particularly relevant for CNS drug discovery teams aiming to optimize the free drug hypothesis for candidate selection.

Metabolic Stability of 3-Methylsulfanyl Tropane Ligands

The target compound's thioether group is hypothesized to confer extended metabolic stability over common hydroxylated tropane cores. This makes it a strong candidate for in vitro microsomal or hepatocyte stability assays to generate quantitative data (t1/2, intrinsic clearance) that can be directly compared to historical data for 3-hydroxy-tropane inhibitors [2]. Such data are essential for advancing a compound series towards in vivo efficacy studies.

Multimodal CNS Therapeutics with Photodynamic Potential

For interdisciplinary research groups at the interface of neuropharmacology and photodynamic therapy, this compound offers a unique scaffold that combines a CNS-active tropane core with a photosensitizing thioether-benzoyl chromophore. The predicted measurable singlet oxygen quantum yield differentiates it from non-sulfur or non-CF3 analogs, warranting its procurement for proof-of-concept studies in targeted photodynamic neural modulation .

Application
Selection Property
Validation Focus
Dopamine transporter SAR program
meta-CF3 benzoyl pharmacophore
DAT binding selectivity assay context
Brain penetration and distribution modeling
Intermediate predicted clogP
Free brain fraction and non-specific binding review
Metabolic stability screening
3-Methylsulfanyl thioether moiety
Microsomal half-life and intrinsic clearance comparison
Photosensitizer proof-of-concept studies
Thioether-benzoyl chromophore
Singlet oxygen quantum yield measurement
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